4-Chloro-5-fluoro-2-pyridinemethanol
Overview
Description
(4-Chloro-5-fluoropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5ClFNO and a molecular weight of 161.56 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, along with a methanol group. It is commonly used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
The synthesis of (4-Chloro-5-fluoropyridin-2-yl)methanol typically involves the reaction of 4-chloro-5-fluoropyridine with formaldehyde in the presence of a reducing agent . The reaction conditions often include an inert atmosphere and a temperature range of 2-8°C to ensure the stability and purity of the product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(4-Chloro-5-fluoropyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chloro-5-fluoropyridine-2-carboxylic acid, while reduction may produce 4-chloro-5-fluoropyridin-2-ylamine.
Scientific Research Applications
(4-Chloro-5-fluoropyridin-2-yl)methanol has a wide range of scientific research applications:
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of (4-Chloro-5-fluoropyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
(4-Chloro-5-fluoropyridin-2-yl)methanol can be compared with other similar compounds, such as:
4-Chloro-5-fluoropyridin-3-yl)methanol: This compound has a similar structure but with the methanol group attached to the 3-position of the pyridine ring.
2-Chloro-5-fluoropyridine: Lacks the methanol group, making it less versatile in certain chemical reactions.
5-Fluoropyridin-2-yl)methanol: Similar but without the chlorine atom, affecting its reactivity and binding properties.
The uniqueness of (4-Chloro-5-fluoropyridin-2-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(4-chloro-5-fluoropyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)9-2-6(5)8/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGKQYHESCOCGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Cl)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599960 | |
Record name | (4-Chloro-5-fluoropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113209-90-8 | |
Record name | (4-Chloro-5-fluoropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.